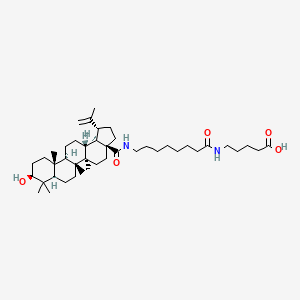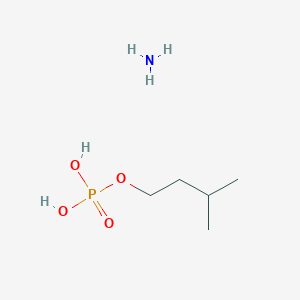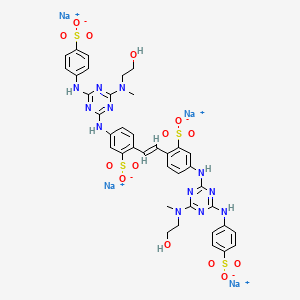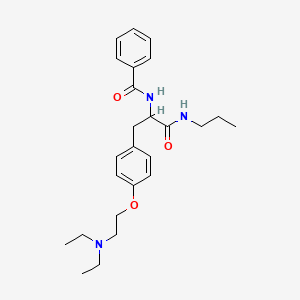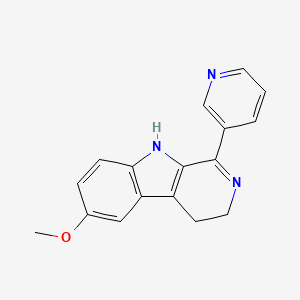
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- is a complex organic compound belonging to the class of heterocyclic compounds known as indoles. This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to an indole moiety. The presence of a methoxy group at the 6th position and a pyridinyl group at the 1st position further distinguishes this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of trifluoroacetic acid in dichloromethane at room temperature can facilitate the cyclization process . Additionally, the use of manganese oxide octahedral molecular sieve nanocomposite doped with sodium phosphowolframate in acetonitrile and toluene at elevated temperatures (80°C) has been reported .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitronium ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroindole compounds.
Applications De Recherche Scientifique
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing substrate access . This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(3-pyridinyl)- is unique due to the presence of the pyridinyl group at the 1st position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
110187-43-4 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
6-methoxy-1-pyridin-3-yl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H15N3O/c1-21-12-4-5-15-14(9-12)13-6-8-19-16(17(13)20-15)11-3-2-7-18-10-11/h2-5,7,9-10,20H,6,8H2,1H3 |
Clé InChI |
FFDSEOLECVEVHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2CCN=C3C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


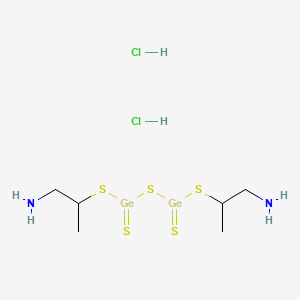
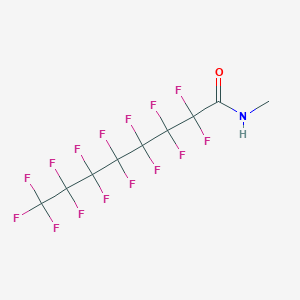
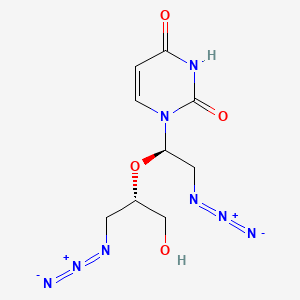
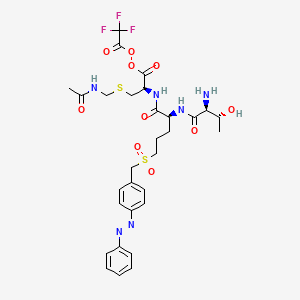
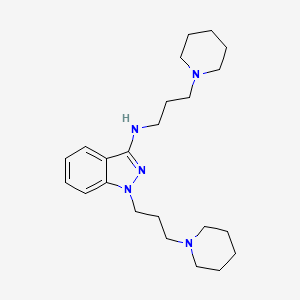
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
